



Application of Z-ligustilide in Chronic Unpredictable Mild Stress (CUMS) Studies in Rats

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Compound of Interest		
Compound Name:	Riligustilide	
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Application Note & Protocol

Introduction

Z-ligustilide, a primary bioactive component isolated from the traditional Chinese medicine Angelica sinensis (Oliv.) Diels, has demonstrated significant antidepressant-like effects in preclinical studies.[1][2] This document provides a detailed overview of the application of Z-ligustilide in the chronic unpredictable mild stress (CUMS) rat model of depression. The CUMS model is a well-established and translationally relevant animal model that mimics the etiology of human depression stemming from chronic stress.[3][4][5] These protocols and data are intended for researchers, scientists, and drug development professionals investigating novel antidepressant therapies.

Mechanism of Action

Z-ligustilide exerts its antidepressant effects through multiple signaling pathways. Studies have shown its involvement in modulating neurosteroid biosynthesis, specifically increasing the levels of progesterone and allopregnanolone in the prefrontal cortex and hippocampus.[1][2][3] Additionally, Z-ligustilide has been found to activate pro-survival and antioxidant pathways, including the PI3K/Akt and Nrf2/HO-1 signaling cascades, which are crucial for neuronal protection and function.[6][7][8] More recent research also points to its role in regulating



mitochondrial function and neuroinflammation via the PINK1-PKA-NCLX pathway in microglia. [9][10]

Experimental Protocols Chronic Unpredictable Mild Stress (CUMS) Protocol

This protocol is designed to induce a depressive-like phenotype in rats through exposure to a series of mild, unpredictable stressors over an extended period.

Materials:

- Sprague Dawley or Wistar rats[4]
- Standard laboratory cages
- Water bottles
- Rat chow
- Stroboscopic light
- Tilted cages (45° angle)
- Wet bedding (sawdust mixed with water)
- Empty water bottles
- Apparatus for noise stress (e.g., white noise generator)
- Apparatus for foot shock (optional, mild intensity)

Procedure:

- House rats individually to increase their susceptibility to social stressors.
- For a period of 35 consecutive days, expose each rat to one of the following stressors per day in a random and unpredictable manner.[1]



- 24-hour food deprivation: Remove food from the cage.
- 24-hour water deprivation: Remove the water bottle from the cage.
- Wet bedding: Place 200 ml of water in the cage with sawdust bedding for 24 hours.
- Cage tilt: Tilt the cage at a 45° angle for 24 hours.[4]
- Stroboscopic illumination: Expose the rat to a flashing light (150 flashes/min) for 24 hours.
- Overnight illumination: Keep the lights on for the entire dark cycle.
- Noise stress: Expose the rat to white noise (85 dB) for 3 hours.
- Restraint stress: Place the rat in a restrainer for 2 hours.
- Ensure that the stressors are applied unpredictably to prevent habituation. A pre-determined random schedule of stressors should be used for each week.
- The entire experimental procedure, including stress induction and subsequent drug administration, typically lasts for 41 to 48 days.[1]

Drug Administration

Materials:

- Z-ligustilide (purity ≥98%)
- Vehicle (e.g., 0.9% physiological saline)
- Positive control drug: Sertraline (15 mg/kg)[1]
- · Gavage needles or injection supplies

Procedure:

Following the 35-day CUMS induction period, randomize the rats into different experimental groups (e.g., Normal Control, CUMS + Vehicle, CUMS + Z-ligustilide (20 mg/kg), CUMS + Z-ligustilide (40 mg/kg), CUMS + Sertraline).[1]



- Administer Z-ligustilide or the vehicle intraperitoneally (i.p.) or via oral gavage once daily for the remainder of the study (e.g., from day 36 to day 48).[1]
- Behavioral tests should be performed approximately 1 hour after drug administration on the designated days.[1]

Behavioral Tests

The SPT is used to assess anhedonia, a core symptom of depression.[1]

Procedure:

- Acclimation (48 hours prior to testing): House rats individually and provide them with two bottles of 1% (w/v) sucrose solution for 24 hours.
- Deprivation (24 hours prior to testing): Replace one of the sucrose bottles with a bottle of pure water for 24 hours.
- Testing (Day 46): After a period of food and water deprivation (e.g., 12 hours), present each rat with one pre-weighed bottle of 1% sucrose solution and one pre-weighed bottle of pure water.
- After 3 hours, record the amount of sucrose solution and water consumed by weighing the bottles.[1]
- Calculate sucrose preference using the following formula:
 - Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x
 100[1]

The FST is used to evaluate behavioral despair.[1]

Procedure:

- Testing (Day 43): Place each rat individually in a glass cylinder (40 cm high, 20 cm in diameter) filled with 20 cm of water (24 ± 2°C).[1]
- The total duration of the test is 6 minutes.[1]



Record the duration of immobility during the last 4 minutes of the test.[1] A rat is considered
immobile when it remains floating motionless or makes only the necessary movements to
keep its head above water.[1]

The OFT is used to assess locomotor activity and exploratory behavior, which are often reduced in depressed animals.[1]

Procedure:

- Place each rat in the center of an open field apparatus (e.g., a square arena with high walls).
- Allow the rat to explore the arena for a set period (e.g., 5 minutes).
- · Record the following parameters:
 - Crossings: The number of times the rat crosses grid lines marked on the floor of the arena.
 [1]
 - Rearing: The number of times the rat stands on its hind legs.[1]

Data Presentation

The following tables summarize the quantitative data from representative studies on the effects of Z-ligustilide in CUMS rats.

Table 1: Effects of Z-ligustilide on Behavioral Tests in CUMS Rats



Group	Dose (mg/kg)	Immobility Time (s) in FST	Sucrose Preference (%) in SPT	Number of Crossings in OFT	Rearing Time (s) in OFT
Normal	-	Decreased	Increased	Increased	Increased
CUMS + Vehicle	-	Significantly Increased	Significantly Decreased	Markedly Reduced	Markedly Reduced
CUMS + Sertraline	15	Significantly Decreased	Notably Increased	Reversed Reduction	Reversed Reduction
CUMS + Z- ligustilide	20	Significantly Decreased[1]	Notably Increased[1]	Significantly Reversed[1]	Significantly Reversed[1]
CUMS + Z- ligustilide	40	Significantly Decreased[1]	Notably Increased[1]	Significantly Reversed[1]	Significantly Reversed[1]

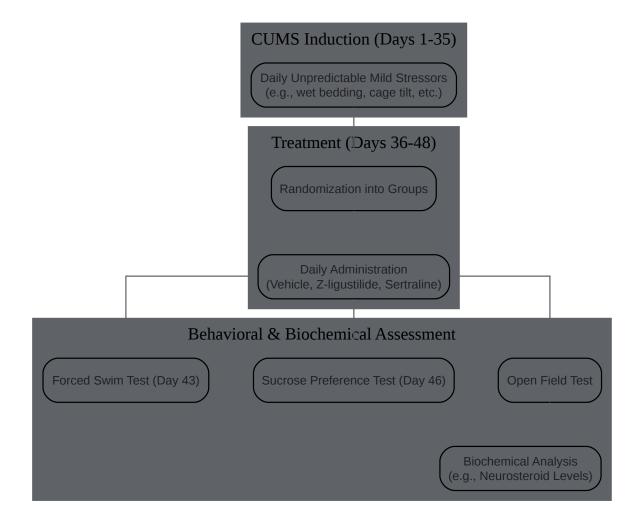
Table 2: Effects of Z-ligustilide on Neurosteroid Levels in the Brain of CUMS Rats

Group	Dose (mg/kg)	Progestero ne Levels (Prefrontal Cortex)	Allopregna nolone Levels (Prefrontal Cortex)	Progestero ne Levels (Hippocamp us)	Allopregna nolone Levels (Hippocamp us)
Normal	-	Normal Levels	Normal Levels	Normal Levels	Normal Levels
CUMS +	-	Significantly	Significantly	Significantly	Significantly
Vehicle		Decreased	Decreased	Decreased	Decreased
CUMS + Z-	20	Markedly	Markedly	Markedly	Markedly
ligustilide		Increased[1]	Increased	Increased[1]	Increased
CUMS + Z-	40	Markedly	Markedly	Markedly	Markedly
ligustilide		Increased[1]	Increased	Increased[1]	Increased

Visualizations



Experimental Workflow

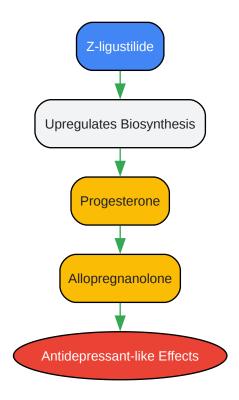


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Caption: Experimental workflow for CUMS induction and Z-ligustilide treatment in rats.

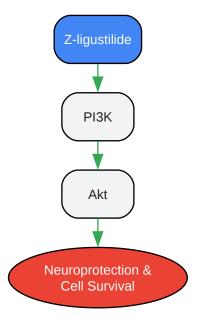
Signaling Pathways





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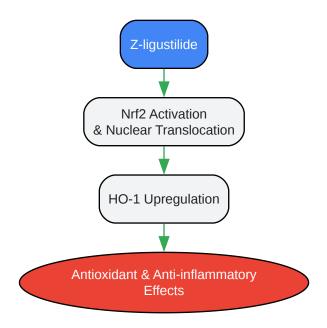
Caption: Z-ligustilide's effect on neurosteroid biosynthesis.



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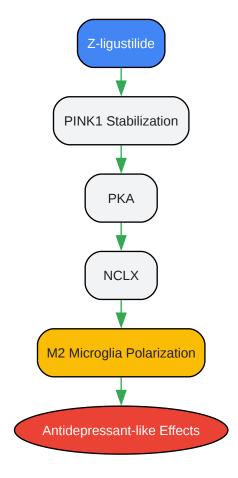
Caption: Activation of the PI3K/Akt pathway by Z-ligustilide.





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Caption: Z-ligustilide's activation of the Nrf2/HO-1 antioxidant pathway.





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Caption: Z-ligustilide's modulation of microglial polarization via the PINK1-PKA-NCLX pathway.

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